molecular formula C9H18INO B6597203 3-hydroxy-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium iodide CAS No. 18650-61-8

3-hydroxy-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium iodide

Cat. No. B6597203
CAS RN: 18650-61-8
M. Wt: 283.15 g/mol
InChI Key: NKCPHRNBTHHOPJ-UHFFFAOYSA-M
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Description

3-hydroxy-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium iodide (HMBI) is a synthetic compound that has recently been studied for its potential applications in scientific research. HMBI is a white crystalline solid with a molecular weight of 464.7 g/mol and a melting point of 159-162°C. It is a derivative of the bicyclic lactam family of compounds and is classified as an azabicyclic compound. HMBI has been found to have a number of interesting properties, including the ability to act as a catalyst in various chemical reactions, as well as its ability to act as a ligand for metal ions. In addition, HMBI has been studied for its potential use in drug design and drug delivery.

Mechanism of Action

The mechanism of action of 3-hydroxy-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium iodide is not fully understood, however, it is believed to involve the formation of a complex between the 3-hydroxy-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium iodide molecule and the metal ion. The complex is believed to be stabilized by electrostatic interactions between the positively charged 3-hydroxy-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium iodide molecule and the negatively charged metal ion. This complex is then thought to facilitate the desired reaction, either by providing a more favorable environment for the reaction to occur, or by providing a more efficient pathway for the reaction to take place.
Biochemical and Physiological Effects
3-hydroxy-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium iodide has not been studied extensively for its potential biochemical and physiological effects. However, it has been found to have some potential effects on the human body. For example, 3-hydroxy-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium iodide has been found to have an anti-inflammatory effect when applied topically to the skin. In addition, 3-hydroxy-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium iodide has been found to have some potential anti-cancer effects, as it has been found to inhibit the growth of certain types of cancer cells in laboratory studies.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-hydroxy-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium iodide in laboratory experiments is its ability to act as a catalyst or ligand for metal ions. This makes it a useful tool for a variety of chemical and biochemical reactions. However, there are some limitations to using 3-hydroxy-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium iodide in laboratory experiments. For example, 3-hydroxy-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium iodide is relatively unstable at high temperatures and can decompose if heated above its melting point. In addition, 3-hydroxy-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium iodide is also sensitive to light and air and can decompose if exposed to either.

Future Directions

The potential applications of 3-hydroxy-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium iodide in scientific research are still being explored. Some potential future directions include further research into its potential use as a catalyst or ligand for metal ions, as well as its potential use in drug design and drug delivery. In addition, further research into its potential biochemical and physiological effects is also warranted. Finally, further research into its stability and shelf-life is also necessary in order to ensure that it can be effectively used in laboratory experiments.

Synthesis Methods

3-hydroxy-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium iodide can be synthesized from cyclohexanecarboxylic acid and 2-bromo-1-iodobutane in a two-step reaction. The first step involves reacting cyclohexanecarboxylic acid with 2-bromo-1-iodobutane in the presence of a catalyst (e.g. pyridine) to form the bicyclic lactam compound. The second step involves oxidizing the bicyclic lactam compound with sodium hypochlorite to form 3-hydroxy-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium iodide. This synthesis method has been found to be reliable and efficient, and can be used to produce high yields of 3-hydroxy-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium iodide.

Scientific Research Applications

3-hydroxy-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium iodide has been found to have a number of potential applications in scientific research. For example, 3-hydroxy-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium iodide has been studied for its potential use as a catalyst in a variety of reactions, including the oxidation of alcohols, the hydrolysis of esters, and the synthesis of amides. In addition, 3-hydroxy-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium iodide has also been studied for its potential use as a ligand for metal ions, such as cobalt, nickel, and zinc. Furthermore, 3-hydroxy-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium iodide has been studied for its potential use in drug design and drug delivery.

properties

IUPAC Name

8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-ol;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18NO.HI/c1-10(2)7-3-4-8(10)6-9(11)5-7;/h7-9,11H,3-6H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCPHRNBTHHOPJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CCC1CC(C2)O)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90940103
Record name 3-Hydroxy-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90940103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium iodide

CAS RN

18650-61-8, 93262-73-8
Record name NSC72922
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxy-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90940103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium iodide
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